1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
Overview
Description
Synthesis Analysis
- The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, involves starting from 4-methylpyridinium, followed by a series of reactions including SN2 substitution, borohydride reduction, oxidation, and acylation, achieving a total yield of 80.2% (Chen Xin-zhi, 2011).
Molecular Structure Analysis
- X-ray crystallographic analysis of a similar compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, reveals stabilization by intramolecular hydrogen bonds (N. Çolak et al., 2021).
Chemical Reactions and Properties
- The compound tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate was prepared through a nine-step reaction process, demonstrating the complexity involved in synthesizing similar compounds (Juxian Wang et al., 2008).
Physical Properties Analysis
- No specific study was found detailing the physical properties of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. However, closely related compounds often exhibit complex crystal structures and molecular packing driven by hydrogen bonds, which can be inferred for this compound as well (C. Didierjean et al., 2004).
Chemical Properties Analysis
- The tert-butyl and ethyl groups in similar compounds play a significant role in chemical reactions, often influencing the synthesis route and the formation of specific intermediates (Bingbing Zhao et al., 2017).
Scientific Research Applications
Synthesis and Characterization :
- Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate and other compounds, leading to Schiff base compounds characterized using various spectroscopic methods and X-ray crystallography. This study highlights the synthetic versatility of tert-butyl 4-oxopiperidine-1-carboxylate derivatives (Çolak, Karayel, Buldurun, & Turan, 2021).
Stereoselective Syntheses :
- Boev et al. (2015) reported the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, using tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate as a starting material. The study demonstrates the utility of this class of compounds in stereoselective synthesis (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Applications in Medicinal Chemistry :
- Xin-zhi (2011) described an efficient approach to synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor CP-690550. This underscores the compound's relevance in the development of pharmaceuticals (Chen Xin-zhi, 2011).
Molecular Structure Analysis :
- Didierjean et al. (2004) conducted X-ray studies to determine the molecular structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives. This work provides insight into the structural aspects of similar compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3-oxopiperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTXJAXKORIYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578886 | |
Record name | 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | |
CAS RN |
71233-25-5 | |
Record name | 1-(1,1-Dimethylethyl) 4-ethyl 3-oxo-1,4-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71233-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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